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Abstract

SHP389 (also known as TNO155) is a potent and selective allosteric inhibitor of Src homology-
2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor
protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling pathway, a
cascade frequently hyperactivated in various human cancers.[1][2] This technical guide
provides a comprehensive overview of the mechanism of action of SHP389, its preclinical
efficacy, and detailed protocols for key experimental assays. Quantitative data are summarized
in structured tables, and signaling pathways and experimental workflows are visualized using
Graphviz diagrams to facilitate a deeper understanding of SHP389's role as a potential
therapeutic agent.

Introduction: The RAS-MAPK Signaling Pathway
and the Role of SHP2

The RAS-MAPK pathway is a crucial intracellular signaling cascade that transduces signals
from extracellular growth factors to the nucleus, regulating fundamental cellular processes such
as proliferation, differentiation, survival, and apoptosis.[3][4] The pathway is initiated by the
activation of receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of
the small GTPase RAS. Activated RAS then triggers a downstream kinase cascade involving
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RAF, MEK, and finally, the extracellular signal-regulated kinases (ERK1/2).[4] Phosphorylated
ERK (p-ERK) translocates to the nucleus to regulate gene expression.[3]

SHP2, encoded by the PTPN11 gene, is a key positive regulator of the RAS-MAPK pathway.[1]
Upon RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on signaling
scaffolds, where it becomes activated.[5] Activated SHP2 dephosphorylates specific substrates,
an action that is crucial for the full and sustained activation of RAS and the downstream MAPK
cascade.[6] Due to its critical role in this oncogenic pathway, SHP2 has emerged as a
compelling target for cancer therapy.[7]

SHP389: A Potent and Selective Allosteric SHP2
Inhibitor

SHP389 is an allosteric inhibitor of SHP2, meaning it binds to a site distinct from the active site
of the enzyme.[5] It occupies a tunnel-like pocket at the interface of the N-terminal SH2, C-
terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[8] This binding stabilizes
SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent
downstream signaling.[5] By locking SHP2 in this inactive state, SHP389 effectively blocks the
propagation of signals through the RAS-MAPK pathway.[1]

Diagram: Mechanism of SHP2 Activation and Inhibition
by SHP389
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Caption: Mechanism of SHP2 activation and allosteric inhibition by SHP389.
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Quantitative Data Presentation

The following tables summarize the key quantitative data for SHP389 (TNO155) from
preclinical studies.

Table 1: In Vitro Potency of SHP389 (TNO155)

Assay Type Target/Cell Line IC50 Reference
SHP2 Biochemical )
Wild-type SHP2 0.011 puM [9]
Assay
p-ERK Cellular Assay KYSE520 0.008 uM [10]
Cell Proliferation (5-
KYSE520 0.100 uM [10]

day)

Table 2: Preclinical Pl Kineti t TNO155

Volume of . Oral
. Clearance o Half-life . o
Species . Distribution Bioavailabil Reference
(mL/min/kg) (hours) .
(L/kg) ity (%)
Mouse 24 3 2 78 9]
Rat 15 7 8 100 [9]
Dog 4 3 9 >100 [9]
Monkey 6 4 9 60 [9]

Table 3: In Vivo Efficacy of TNO155 in Preclinical Models
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Dosing
Cancer Model Treatment Outcome Reference
Schedule
BRAF V600E .
20 mg/kg, twice Moderate tumor
Colorectal TNO155 ) o [1]
daily growth inhibition
Cancer
BRAF V600E TNO155 + ] Maintained tumor
) 10 mg/kg, twice )
Colorectal Dabrafenib + dail stasis for >40 [1]
- aiy
Cancer Trametinib days
EGFR-mutant 10 mg/kg, twice
TNO155 _ - [11]
NSCLC PDX daily
) Enhanced tumor
EGFR-mutant TNO155 + 10 mg/kg, twice
) . ) response vs [11]
NSCLC PDX Osimertinib daily )
single agents
Malignant
) - Suppressed
Peripheral Nerve  TNO155 Not specified [12]
tumor cell growth
Sheath Tumors
) Enhanced and
Malignant
) TNO155 + - more durable
Peripheral Nerve o Not specified [12]
Ribociclib tumor
Sheath Tumors ]
suppression
TNO155 + Enhanced anti-
ALK-mutant o o N
Ceritinib/Lorlatini  Not specified tumoral [13]
Neuroblastoma
b responses

Experimental Protocols

In Vitro SHP2 Enzymatic Assay

This protocol describes a method to determine the direct inhibitory activity of SHP389 on SHP2

phosphatase activity using a fluorogenic substrate.

Materials:

* Recombinant human SHP2 protein

© 2025 BenchChem. All rights reserved.

4/12

Tech Support


https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://www.researchgate.net/publication/347379735_Combinations_with_Allosteric_SHP2_Inhibitor_TNO155_to_Block_Receptor_Tyrosine_Kinase_Signaling
https://www.researchgate.net/publication/347379735_Combinations_with_Allosteric_SHP2_Inhibitor_TNO155_to_Block_Receptor_Tyrosine_Kinase_Signaling
https://www.eurekalert.org/news-releases/1032977
https://www.eurekalert.org/news-releases/1032977
https://aacrjournals.org/cancerrescommun/article/3/12/2608/732010/SHP2-Inhibition-with-TNO155-Increases-Efficacy-and
https://www.benchchem.com/product/b15574588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

SHP2 Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NacCl, 75 mM KCI, 1 mM EDTA,
0.05% P-20, and 5 mM DTT)

SHP2 Activating Peptide (e.g., dually phosphorylated peptide from IRS-1)
Fluorogenic substrate (e.g., DIFMUP)

SHP389 (dissolved in DMSO)

384-well assay plates

Fluorescence plate reader

Procedure:

Prepare a serial dilution of SHP389 in DMSO.
In a 384-well plate, add the SHP389 dilutions or DMSO (vehicle control).
Add the SHP2 enzyme and the activating peptide to the wells.

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound
binding and enzyme activation.

Initiate the enzymatic reaction by adding the fluorogenic substrate DiFMUP.

Immediately measure the fluorescence signal at appropriate excitation and emission
wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time.

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

Determine the percent inhibition for each SHP389 concentration relative to the vehicle
control.

Plot the percent inhibition against the logarithm of the SHP389 concentration and fit the data
to a four-parameter logistic equation to determine the 1IC50 value.

Diagram: In Vitro SHP2 Enzymatic Assay Workflow
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Caption: Workflow for the in vitro SHP2 enzymatic assay.
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Cellular Phospho-ERK (p-ERK) Western Blot Assay

This protocol details the measurement of p-ERK levels in cancer cells treated with SHP389 to
assess the inhibition of the RAS-MAPK pathway.

Materials:

e Cancer cell line with an activated RAS-MAPK pathway (e.g., KYSE520)
e Cell culture reagents

o SHP389 (dissolved in DMSO)

 Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels and electrophoresis apparatus

e PVDF or nitrocellulose membranes

o Transfer buffer and apparatus

» Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

e Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)

o HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

o Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat
cells with various concentrations of SHP389 or DMSO for a specified time (e.g., 2, 6, or 24
hours).
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e Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

» Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples
with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

e Immunoblotting:

o Block the membrane with blocking buffer for 1 hour at room temperature.

[¢]

Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.

Wash the membrane with TBST.

[e]

o

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

[¢]

o Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging
system.

» Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total
ERK1/2 as a loading control.

o Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK
signal to the total ERK signal for each sample.

In Vivo Xenograft Tumor Model Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of SHP389 in
a mouse xenograft model.[14][15][16]

Materials:
e Immunocompromised mice (e.g., nude or NSG mice)

e Cancer cell line (e.g., KYSE520)
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Matrigel (optional)

SHP389 formulated for oral gavage

Vehicle control

Calipers

Procedure:

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10
million cells) in PBS, with or without Matrigel, into the flank of each mouse.[14]

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per
week. Calculate tumor volume using the formula: (Length x Width?) / 2.[14]

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200
mm3), randomize mice into treatment and control groups.[15]

Drug Administration: Administer SHP389 or vehicle control orally according to the specified
dosing schedule (e.g., daily or twice daily).[14]

Monitoring: Monitor mouse body weight and general health throughout the study.

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
Tumors can be weighed and processed for pharmacodynamic analysis (e.g., Western
blotting for p-ERK) or histopathology.

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor
growth inhibition (TGI) to quantify the anti-tumor effect.

Diagram: In Vivo Xenograft Study Workflow
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Caption: A typical workflow for a preclinical xenogratft study.
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Conclusion

SHP389 (TNO155) is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 that
effectively downregulates the RAS-MAPK signaling pathway. Preclinical data demonstrate its
anti-proliferative and anti-tumor activity, both as a monotherapy and in combination with other
targeted agents. The detailed experimental protocols provided in this guide offer a framework
for researchers to further investigate the therapeutic potential of SHP389 and other SHP2
inhibitors in various cancer models. The continued exploration of SHP2 inhibition represents a
promising therapeutic strategy for cancers driven by aberrant RTK and RAS-MAPK signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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